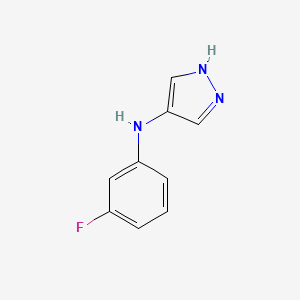

N-(3-Fluorophenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H8FN3 |

|---|---|

Molecular Weight |

177.18 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C9H8FN3/c10-7-2-1-3-8(4-7)13-9-5-11-12-6-9/h1-6,13H,(H,11,12) |

InChI Key |

OXEXOJUBEDEBKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-fluoroaniline with a suitable pyrazole precursor. One common method is the cyclization of 3-fluoroaniline with hydrazine and a β-diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of reagents and reaction conditions may also be adjusted to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-Fluorophenyl)-1H-pyrazol-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit anti-inflammatory, analgesic, or anticancer properties.

Biology: It can be used as a probe to study biological pathways and molecular interactions.

Materials Science: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Agrochemicals: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Research Findings and Implications

- Energetic Materials : Pyrazole derivatives with nitro and tetrazole groups () achieve detonation velocities >9000 m s⁻¹, demonstrating the versatility of pyrazole scaffolds beyond pharmaceuticals .

Biological Activity

N-(3-Fluorophenyl)-1H-pyrazol-4-amine is an emerging compound within the field of medicinal chemistry, particularly noted for its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a fluorophenyl group. The synthesis of this compound typically involves the reaction of 3-fluoroaniline with hydrazine derivatives, often under conditions that promote cyclization to form the pyrazole structure. The synthetic pathway is crucial as it influences the biological activity of the resultant compound.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. A recent investigation demonstrated that related pyrazole compounds exhibit significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, compounds structurally similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, MCF-7) .

In a comparative study, pyrazole derivatives were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some compounds demonstrating up to 85% inhibition at concentrations as low as 10 µM . This suggests a potential role in managing inflammatory responses associated with cancer.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Pyrazole derivatives have shown promising results against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity. For example, certain derivatives displayed MIC values as low as 0.22 µg/mL against Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on this scaffold.

3. Anti-inflammatory Activity

This compound has been implicated in anti-inflammatory pathways as well. Pyrazole derivatives have been shown to inhibit key signaling pathways involved in inflammation, such as p38 MAPK, which plays a significant role in cytokine production . In vitro studies indicated that some pyrazole compounds significantly reduced LPS-induced TNF-α release, further supporting their therapeutic potential in inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Molecular docking studies have suggested that these compounds can effectively bind to the colchicine site on tubulin, which is critical for their anticancer effects . The presence of hydrogen bond interactions with key residues enhances binding affinity and specificity.

Case Studies

Several case studies illustrate the therapeutic applications of pyrazole derivatives:

- Anticancer Study : A study involving a series of pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

- Antimicrobial Evaluation : In a comprehensive evaluation of antimicrobial activity, various pyrazole derivatives were tested against multiple bacterial strains, revealing significant bactericidal effects and potential for further development as antibiotics .

Q & A

Basic Question: What are the typical synthetic routes for preparing N-(3-Fluorophenyl)-1H-pyrazol-4-amine?

Methodological Answer:

The compound is commonly synthesized via Buchwald-Hartwig amination or Ullmann-type coupling reactions. A representative method involves reacting 4-bromo-1H-pyrazole with 3-fluoroaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) for 24–48 hours . Copper(I) bromide may also serve as a catalyst in coupling reactions with aryl halides, though yields can be low (~17–20%) due to competing side reactions . Post-synthesis purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (e.g., ethyl acetate/hexane gradients) .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR confirm regiochemistry and substituent positions. For example, the 3-fluorophenyl group shows distinct aromatic proton splitting patterns (δ 6.8–7.4 ppm) and NMR signals near -110 ppm .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., m/z 215 [M+H]) .

- Infrared Spectroscopy (IR): Absorption bands near 3298 cm indicate N-H stretching in the pyrazole amine .

Advanced Question: How can researchers optimize low yields in coupling reactions for this compound?

Methodological Answer:

Low yields often arise from steric hindrance or competing dehalogenation. Strategies include:

- Catalyst-Ligand Systems: Use Pd(dba)₂ with BrettPhos ligand to enhance coupling efficiency .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hours vs. 48 hours) and improve yields by 10–15% .

- Solvent Optimization: Replace DMSO with toluene or dioxane to minimize side reactions .

- Temperature Control: Maintain 35–50°C to balance reaction kinetics and catalyst stability .

Advanced Question: What challenges arise in crystallographic analysis of this compound derivatives?

Methodological Answer:

- Twinning and Disorder: Fluorine’s high electronegativity can distort electron density maps. Use SHELXD/SHELXL for twin refinement and assign partial occupancy to disordered atoms .

- Data Resolution: High-resolution synchrotron data (e.g., λ = 0.7 Å) improves precision for light atoms like fluorine .

- Validation: Apply PLATON’s ADDSYM to check for missed symmetry and validate hydrogen bonding (e.g., N–H⋯N interactions) .

Advanced Question: How to design structure-activity relationship (SAR) studies for pyrazole-amine derivatives?

Methodological Answer:

- Substituent Variation: Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects on bioactivity .

- Scaffold Hybridization: Fuse the pyrazole core with heterocycles (e.g., morpholine or quinazoline) to enhance solubility or target affinity .

- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with mGlu4 receptors) .

Advanced Question: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for mGlu4 modulation) and control compounds (e.g., VU0418506) across studies .

- Metabolic Stability Testing: Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .

- Orthogonal Validation: Confirm activity via calcium flux assays and cAMP accumulation measurements to rule out assay artifacts .

Advanced Question: What computational methods are suitable for predicting physicochemical properties?

Methodological Answer:

- LogP Estimation: Use Molinspiration or ACD/Labs to predict lipophilicity, critical for blood-brain barrier penetration in CNS-targeted studies .

- pKa Calculation: Employ MarvinSketch to identify ionizable groups (e.g., pyrazole NH, pKa ~4.5) affecting solubility .

- DFT Calculations: Gaussian 09 at the B3LYP/6-31G* level optimizes geometry for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.